1-(Methylamino)ethen-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
126146-55-2 |
|---|---|
Molecular Formula |
C3H7NO |
Molecular Weight |
73.09 g/mol |
IUPAC Name |
1-(methylamino)ethenol |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h4-5H,1H2,2H3 |
InChI Key |
KGXKMMIMTSXVPH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C)O |
Origin of Product |
United States |
Structural Classification Within Enol Chemistry and Aminoethanol Derivatives
1-(Methylamino)ethen-1-ol occupies a unique position at the intersection of several key chemical classifications. Structurally, it is an enol , a class of organic compounds characterized by a hydroxyl group (-OH) directly bonded to a carbon-carbon double bond (C=C). Enols are the less stable tautomers of carbonyl compounds, in this case, the amide N-methylacetamide. The process of interconversion between the keto (amide) and enol forms is known as keto-enol tautomerism. chemistrysteps.comtgc.ac.in
Simultaneously, the molecule can be viewed as a derivative of aminoethanol , containing both an amino group (in this case, a methylamino group, -NHCH3) and a hydroxyl group on a two-carbon backbone. However, the presence of the double bond distinguishes it from simple alkanolamines like N-methylethanolamine. wikipedia.org This dual classification is pivotal to understanding its predicted chemical behavior, which is influenced by both the electron-donating resonance of the nitrogen lone pair and the properties of the vinyl alcohol moiety.
The equilibrium between N-methylacetamide and this compound is heavily skewed towards the amide form under normal conditions. coe.eduacs.org This is a common feature of the keto-enol tautomerism of amides, where the keto form is significantly more stable. coe.eduacs.org
Synthesis Methodologies and Precursor Chemistry for 1 Methylamino Ethen 1 Ol and Its Analogs
Enantioselective and Diastereoselective Synthetic Pathways
The creation of stereocenters adjacent to the carbonyl group in amides is a fundamental challenge in organic synthesis. Enantioselective and diastereoselective pathways are designed to control the three-dimensional arrangement of atoms during the formation of these centers. These strategies typically involve the generation of a planar, prochiral enolate intermediate from a precursor amide. The subsequent reaction of this enolate, either with an electrophile or a proton, is guided by a chiral influence to favor the formation of one stereoisomer over the other.
Enantioselective strategies aim to produce a single enantiomer of a chiral product from an achiral or racemic starting material. A common and powerful approach is the enantioselective protonation of a prochiral enolate. caltech.edubeilstein-journals.org In this process, a base removes a proton from the α-carbon of an amide to form a planar enolate. This achiral intermediate is then protonated by a chiral proton source, which delivers a proton to one of the two faces of the enolate, leading to an excess of one enantiomer of the final α-substituted amide. beilstein-journals.org The success of this method hinges on the ability of the chiral proton donor to effectively differentiate between the two faces of the enolate. caltech.edu
For instance, the deracemization of pipecolic acid amides has been achieved with high efficiency through the enantioselective protonation of their lithium enolates. researchgate.net Using commercially available ephedrines as the chiral source, enantiomeric excesses (ee) of over 99% have been reported. researchgate.net The choice of base, temperature, and the specific structure of the chiral proton source are critical parameters for achieving high stereocontrol. researchgate.net
Another pathway involves the conjugate addition of a nucleophile to an α,β-unsaturated amide. This generates a prochiral enolate intermediate, which is then protonated asymmetrically. beilstein-journals.org This tandem approach combines bond formation and stereocenter creation in a single sequence. For example, rhodium-catalyzed conjugate addition of an aryl boronic acid to an α-methylamino acrylate, followed by enantioselective protonation of the resulting rhodium-containing intermediate, provides access to aryl-substituted β-amino acids. researchgate.net
To achieve high levels of stereoselectivity, chemists employ either chiral auxiliaries or chiral catalysts to guide the formation and reaction of amide enolates.
Chiral Auxiliary-Mediated Pathways
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical outcome of a reaction before being removed to yield the final, enantiomerically enriched product. harvard.edu In amide chemistry, auxiliaries are typically attached to the nitrogen atom.
The Evans oxazolidinones and pseudoephedrine are prominent examples of effective chiral auxiliaries. harvard.edunih.gov Amides derived from pseudoephedrine, for instance, can be deprotonated to form a rigid lithium enolate, where the chiral structure of the auxiliary blocks one face of the enolate. nih.gov Subsequent alkylation occurs from the less sterically hindered face, leading to high diastereoselectivity. harvard.edunih.gov This method is particularly effective for the synthesis of α-substituted and even α,α-disubstituted (quaternary) chiral centers. nih.gov Similarly, the trifluoromethylated oxazolidine (B1195125) (Fox) auxiliary has been used for the highly diastereoselective α-hydroxylation of amide enolates using molecular oxygen as the oxidant. nih.gov
A summary of representative chiral auxiliaries and their performance in diastereoselective enolate alkylations is presented below.
| Chiral Auxiliary | Substrate Type | Reaction | Diastereoselectivity (dr) or Enantiomeric Excess (ee) | Reference(s) |
| Pseudoephedrine | Propionamide | Alkylation | >98% de | nih.gov |
| Evans Oxazolidinone | N-Acyl Oxazolidinone | Alkylation | >99% de | harvard.edu |
| (R)-Phenylglycinol | Amide | Alkylation | High | researchgate.net |
| Fox Auxiliary | Amide | α-Hydroxylation | Extremely High | nih.gov |
| tert-Butanesulfinamide | Amino Ester | Alkylation | >6:1 dr | acs.org |
Chiral Catalyst-Mediated Pathways
Chiral catalysts offer a more atom-economical approach, as only a substoichiometric amount is needed to generate large quantities of the chiral product. These catalysts create a chiral environment around the reacting species, guiding the reaction pathway enantioselectively.
Catalytic methods can involve chiral bases, Lewis acids, or organocatalysts. For example, chiral lithium amides can act as non-covalent, "traceless" auxiliaries, forming mixed aggregates with achiral lithium enolates to create a chiral environment that directs subsequent reactions. nih.gov This has been successfully applied to enantioselective conjugate additions and aldol (B89426) reactions. nih.gov
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts. Chiral NHCs can catalyze the asymmetric amination of ketenes to produce α-chiral amides with excellent yields and stereoselectivities (up to 95% yield and 97:3 enantiomeric ratio). rsc.org They can also generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, which then participate in highly enantioselective reactions. pnas.org
Transition metal catalysis is another cornerstone of asymmetric synthesis. Chiral palladium complexes can generate chiral palladium enolates from substrates like allyl β-keto esters, which can then react with electrophiles. researchgate.net Copper(I) complexes with chiral diphosphine ligands have been used to catalyze the asymmetric Mannich reaction between β,γ-unsaturated N-acyl pyrazoles and aldimines, proceeding through a catalytically generated amide dienolate intermediate to give products with high enantioselectivity. nih.gov
The table below highlights several catalytic systems used for generating chiral amide products via enolate intermediates.
| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (ee) or Enantiomeric Ratio (er) | Reference(s) |
| Chiral NHC | Ketenes | Asymmetric Amination | up to 97:3 er | rsc.org |
| Chiral Lithium Amide | Carboxylic Acid Derivative | Conjugate Addition | up to 98% ee | nih.gov |
| Cu(I)-Diphosphine Complex | N-Acyl Pyrazole | Vinylogous Mannich | up to 99% ee | nih.gov |
| N,N'-Dioxide–Sc(III) | α-Substituted Vinyl Ketone | Conjugate Addition-Protonation | >92:8 er | beilstein-journals.org |
| Chiral Pd-NHC Complex | Allyl β-Keto Ester / Isocyanate | Cyclization | up to 96% ee | researchgate.net |
Keto-Enol Tautomerism of this compound (Methylaminoacetaldehyde)
The primary tautomeric relationship for this compound, an enol-amine, is its equilibrium with the keto-imine form, methylaminoacetaldehyde. conicet.gov.ar This keto-enol type tautomerism involves the migration of a proton between the oxygen and the alpha-carbon, with a corresponding shift of the carbon-carbon double bond to a carbon-oxygen double bond. encyclopedia.pubmasterorganicchemistry.com Under most conditions, the equilibrium heavily favors the keto form for simple aldehydes and ketones. libretexts.orglibretexts.org
Experimental Determination of Tautomeric Ratios
The ratio of tautomers at equilibrium can be determined experimentally, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govirb.hr By integrating the signals corresponding to unique protons in each tautomeric form, their relative concentrations can be calculated. irb.hr Other methods include UV-visible absorption spectroscopy, which can distinguish between the different electronic conjugations in each tautomer. rsc.org
While specific experimental data for the this compound/methylaminoacetaldehyde system is scarce, studies on analogous compounds demonstrate the methodologies. For instance, the tautomeric equilibrium of acetoacetic acid has been extensively studied by ¹H NMR, revealing a strong dependence on the solvent environment. masterorganicchemistry.com
| Solvent | % Enol Tautomer |
|---|---|
| D₂O (Water) | <2% |
| CCl₄ (Carbon Tetrachloride) | 49% |
Influence of Solvent Polarity and Hydrogen Bonding on Equilibrium
The position of the tautomeric equilibrium is highly sensitive to the solvent. numberanalytics.comnumberanalytics.com Solvent polarity and its ability to form hydrogen bonds can stabilize one tautomer over the other. nih.govcalstate.edu
Polar Solvents: Polar solvents tend to stabilize the more polar tautomer. In most keto-enol systems, the keto form has a larger dipole moment and is therefore favored in polar solvents like water or DMSO. numberanalytics.comcalstate.edu
Non-Polar Solvents: In non-polar solvents like cyclohexane (B81311) or carbon tetrachloride, the less polar enol form can be more prevalent. beilstein-journals.org
Hydrogen Bonding: Intramolecular hydrogen bonding, such as between the hydroxyl proton and the nitrogen atom in this compound, can significantly stabilize the enol form, particularly in non-polar, aprotic solvents. rsc.org Conversely, protic solvents can engage in intermolecular hydrogen bonding with the keto form's carbonyl oxygen, shifting the equilibrium towards the keto tautomer. rsc.org
| Solvent | Dielectric Constant | Typical Keto:Enol Ratio |
|---|---|---|
| Cyclohexane | 2.02 | 1:0.1 |
| DMSO | 46.7 | 1:1.5 |
Temperature and Pressure Effects on Tautomeric Distribution
Temperature and pressure are additional factors that can alter the distribution of tautomers. numberanalytics.com
Temperature: An increase in temperature generally shifts the equilibrium towards the more thermodynamically stable tautomer. numberanalytics.comirb.hr In many systems, such as in symmetrical pentane-1,3,5-triones, raising the temperature dramatically increases the proportion of the keto form at the expense of the dienol form. irb.hr
Pressure: Changes in pressure can also influence the equilibrium, with an increase in pressure favoring the tautomer that occupies a smaller molecular volume. numberanalytics.com
| Temperature (°C) | % Triketo Form | % Dienol Form |
|---|---|---|
| 20 | 14.1% | 85.9% |
| 140 | 51.3% | 48.7% |
Mechanistic Studies of Proton Transfer
The interconversion between keto and enol tautomers occurs via proton transfer, which can proceed through several mechanistic pathways. The process can be catalyzed by either acid or base. libretexts.org
Intramolecular Proton Shift Dynamics
An intramolecular proton shift involves the transfer of a proton within the same molecule. masterorganicchemistry.com For this compound, this could theoretically occur directly from the hydroxyl oxygen to the alpha-carbon. Such a transfer is often depicted as proceeding through a strained, four-membered cyclic transition state, which is generally considered energetically unfavorable. masterorganicchemistry.com However, for some molecules, intramolecular proton transfer is plausible if a less-strained five- or six-membered transition state can be achieved. masterorganicchemistry.com While plausible due to the proximity of the functional groups, studies on similar systems suggest that direct intramolecular transfers can have high activation energy barriers. nih.gov
Intermolecular Proton Exchange Mechanisms
More commonly, proton transfer occurs via an intermolecular mechanism, where solvent molecules or other species act as a "proton shuttle". masterorganicchemistry.commdpi.com
Solvent-Mediated Transfer: In protic solvents like water or alcohols, a solvent molecule can accept a proton from one site (e.g., the enol's hydroxyl group) and a different solvent molecule can donate a proton to another site (the alpha-carbon), facilitating the conversion without a highly strained transition state. masterorganicchemistry.com
Dimer-Mediated Transfer: Solute molecules can form hydrogen-bonded dimers, allowing for a concerted proton exchange between the two molecules. This has been observed in studies of other systems, such as benzoic acid derivatives. buketov.edu.kz
Research comparing pathways has often found that intermolecular proton transfer, assisted by solvent molecules, is kinetically more facile and has a significantly lower activation energy barrier than the corresponding intramolecular shift. nih.gov
Isolation and Characterization of Tautomeric Forms
The isolation and characterization of the tautomers of this compound present significant experimental challenges due to the inherent instability of the enol form and the rapid interconversion to the more stable amide tautomer, N-methylacetamide.
Isolation
Direct isolation of this compound at room temperature is generally not feasible due to its high reactivity and tendency to rapidly tautomerize to the thermodynamically more stable N-methylacetamide. However, techniques such as flash vacuum pyrolysis (FVP) of a suitable precursor, followed by matrix isolation in an inert gas at cryogenic temperatures, could potentially be employed. This approach has been successfully used for the synthesis and characterization of the closely related compound, 1-aminoethenol, the enol tautomer of acetamide (B32628). nih.gov In such a setup, a precursor molecule could be fragmented at high temperatures to generate the desired enol, which is then immediately trapped and stabilized at very low temperatures, preventing its rearrangement.
Characterization
The characterization of the two tautomers relies on spectroscopic methods that can distinguish between their distinct structural features.
N-methylacetamide (Amide Tautomer): This is a stable, commercially available compound and has been extensively studied. Its spectroscopic features are well-documented.
Infrared (IR) Spectroscopy: Shows a characteristic strong absorption band for the C=O stretch (Amide I band) around 1630-1700 cm⁻¹ and an N-H bending vibration (Amide II band) around 1518-1550 cm⁻¹. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, it displays signals for the N-H proton, the N-methyl group, and the acetyl methyl group. researchgate.net The ¹³C NMR spectrum shows a characteristic resonance for the carbonyl carbon around 171 ppm. researchgate.net
This compound (Enol Tautomer): As this tautomer has not been isolated as a stable species, its characterization data is largely inferred from theoretical calculations and comparison with analogous compounds like 1-aminoethenol. nih.gov
Infrared (IR) Spectroscopy: The most definitive spectroscopic evidence for the enol form would be the presence of a broad O-H stretching band (around 3000-3600 cm⁻¹) and a C=C stretching band, and the absence of the strong amide C=O stretch. nih.gov For the analogous 1-aminoethenol, characteristic bands are observed that can be assigned to O-H and C=C vibrations. nih.gov
Ultraviolet/Visible (UV/Vis) Spectroscopy: The conjugated π-system of the enol is expected to result in UV absorption at a specific wavelength, which can be used for its identification, as was done for 1-aminoethenol. nih.gov
Mass Spectrometry: While mass spectrometry can provide the molecular weight and fragmentation pattern, distinguishing between tautomers can be challenging as the enol may rearrange to the more stable amide form in the gas phase within the instrument. nih.gov
Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a crucial role in predicting the spectroscopic properties (such as vibrational frequencies) of unstable tautomers, which can then be compared with experimental data obtained from techniques like matrix isolation IR spectroscopy to confirm their identity. nih.govacs.org
Interactive Data Table: Spectroscopic Data for Tautomers
| Tautomer | Spectroscopic Method | Key Feature | Characteristic Signal (cm⁻¹ or ppm) | Reference |
| N-methylacetamide | IR Spectroscopy | C=O Stretch (Amide I) | ~1630-1700 cm⁻¹ | acs.orgacs.org |
| N-methylacetamide | IR Spectroscopy | N-H Bend (Amide II) | ~1518-1550 cm⁻¹ | acs.orgacs.org |
| N-methylacetamide | ¹³C NMR Spectroscopy | Carbonyl Carbon | ~171 ppm | researchgate.net |
| This compound | IR Spectroscopy | O-H Stretch (Predicted) | ~3000-3600 cm⁻¹ | nih.gov |
| This compound | IR Spectroscopy | C=C Stretch (Predicted) | (Predicted) | nih.gov |
Overview of Research Gaps and Emerging Directions
Strategies for Carbon-Carbon Double Bond Formation Adjacent to a Hydroxyl Group
The creation of the C=C-OH moiety, the foundational enol structure, is a pivotal step in the synthesis of this compound. This can be achieved through several strategic approaches, primarily involving the manipulation of carbonyl compounds or the transformation of unsaturated precursors like alkynes.
Directed Enolization Approaches
Directed enolization is a cornerstone of modern organic synthesis, allowing for the regioselective formation of enolates, which are the conjugate bases of enols. utexas.edubyjus.com The geometry and position of the resulting double bond can be precisely controlled by carefully selecting the base, solvent, and temperature.
Under kinetically controlled conditions, a strong, sterically hindered, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used at low temperatures (e.g., -78°C) in an aprotic solvent like Tetrahydrofuran (THF). vanderbilt.edulibretexts.org These conditions favor the rapid removal of the most accessible, least sterically hindered α-proton, leading to the formation of the kinetic enolate. libretexts.orgfiveable.me Conversely, thermodynamic enolates, which are the more stable, more substituted isomers, are formed under conditions that allow for equilibration. vanderbilt.edu This typically involves using a weaker base (e.g., t-BuOK) at higher temperatures. vanderbilt.edu
A "soft enolization" approach offers a milder alternative to strong bases. This method utilizes a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), in conjunction with a hindered amine base like diisopropylethylamine. organic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen, increasing the acidity of the α-protons and facilitating their removal under less harsh conditions. organic-chemistry.org This technique is particularly valuable for substrates with base-sensitive functional groups. organic-chemistry.org
Table 1: Comparison of Kinetic vs. Thermodynamic Enolate Formation Conditions
| Feature | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Product | Less substituted, less stable enolate | More substituted, more stable enolate |
| Base | Strong, hindered (e.g., LDA) vanderbilt.edu | Weaker, less hindered (e.g., NaH, t-BuOK) vanderbilt.edu |
| Temperature | Low (e.g., -78°C) vanderbilt.edu | Higher (e.g., Room Temperature) vanderbilt.edu |
| Solvent | Aprotic (e.g., THF) vanderbilt.edu | Protic or aprotic |
| Reaction Time | Short | Long (allows for equilibrium) |
| Key Factor | Rate of deprotonation libretexts.org | Thermodynamic stability of the product |
Carbene or Alkyne Precursor Transformations
Alkynes serve as versatile precursors for the synthesis of enols. The hydration of alkynes, catalyzed by strong acids like sulfuric acid and a mercury(II) salt (HgSO₄), proceeds via Markovnikov addition of water across the triple bond. openstax.orglibretexts.org This initially forms a vinylic alcohol, or enol, which rapidly tautomerizes to the more stable ketone. openstax.orglibretexts.org While the enol is a transient intermediate, this method establishes the C=C-OH linkage. libretexts.org
Hydroboration-oxidation offers a complementary, anti-Markovnikov approach. openstax.orglibretexts.org Reaction of a terminal alkyne with a sterically hindered borane (B79455), such as disiamylborane, followed by oxidation with hydrogen peroxide, yields an enol that tautomerizes to an aldehyde. openstax.org The use of a bulky borane is crucial to prevent double addition across the two pi-bonds of the alkyne. openstax.org
More advanced methods involve metal carbene-promoted transformations. These reactions can facilitate complex couplings, such as a two-step, three-component reaction involving an alkyne, an enol ether, and a vinyl diazoester, to produce highly functionalized cyclic structures containing enol-like features. figshare.comnih.gov
Introduction of the Methylamino Moiety
With the enol framework established, the next critical phase is the introduction of the methylamino group. This can be accomplished either concurrently with enol formation or through subsequent modification of a suitable precursor.
Amination Reactions in Ethenol Synthesis
Direct α-amination of carbonyl compounds is a powerful method that proceeds through an enol or enolate intermediate. The reaction of ketenes with primary amines like methylamine (B109427) can proceed through a two-step mechanism involving a 1-amino-1-hydroxy ene intermediate, which is formally an enol of an amide. kuleuven.beacs.org Theoretical and kinetic studies support the formation of these elusive species, especially when stabilized by bulky substituents. acs.org
Recent developments have focused on the direct α-amination of amides and lactams via azide-enolate cycloaddition-rearrangements. researchgate.net This process involves the reaction of an amide enolate with a vinyl azide, leading to a triazoline intermediate that rearranges to form an imine. Subsequent hydrolysis or reduction can yield the desired primary or secondary α-amino amide. researchgate.net
Table 2: Selected Amination Strategies for Carbonyl Precursors
| Method | Precursor | Reagent(s) | Intermediate | Key Feature |
|---|---|---|---|---|
| Ketene Amination | Ketene | Methylamine | Amide Enol kuleuven.beacs.org | Forms C-N bond via nucleophilic addition. |
| Azide-Enolate Cycloaddition | Amide | LDA, Vinyl Azide | Vinyl Triazoline researchgate.net | Rearrangement leads to α-amino functionality. |
Post-Synthetic Modification of Enol Precursors
Post-synthetic modification provides a versatile route for introducing the methylamino group onto a pre-formed enol or a masked equivalent, such as an enol ether. Enols can be protected as silyl (B83357) enol ethers, which serve as robust substrates for various transformations. A notable strategy involves a reversal of polarity, where the masked ketone electrophile reacts with a nucleophile. escholarship.org For instance, enantioselective α-functionalization can be achieved via the allylic substitution of silyl enol ethers, catalyzed by an iridium complex, to form C-N bonds. escholarship.org
Another innovative method is the selenium-catalyzed allylic C-H amination of enol derivatives. wiley.comnih.gov This transition-metal-free protocol allows for the direct α'-amination of a wide range of enol derivatives with high regioselectivity. nih.gov Furthermore, visible-light-induced reactions using a photoredox catalyst like DDQ can achieve the selective amination of enol ethers with N-alkoxyamides. rsc.org A common synthetic route to analogous β-amino alcohols involves the reaction of an α-haloketone with methylamine, followed by reduction of the resulting α-aminoketone. acs.org This highlights a classic post-synthetic approach where a leaving group alpha to a carbonyl is displaced by the amine.
Stereochemical Control in Enol Synthesis
The geometry of the double bond in enols and enolates is a critical factor that dictates the stereochemical outcome of subsequent reactions. The selective formation of either the (E)- or (Z)-enolate can be achieved by carefully tuning the reaction conditions, a principle explained by the Ireland model. pharmaxchange.info
The stereoselectivity of enolate formation is highly dependent on the solvent. In a non-polar, coordinating solvent like THF, deprotonation with LDA leads to a highly organized, chair-like cyclic transition state. pharmaxchange.infocaltech.edu The steric interactions within this transition state direct the formation of the (E)-enolate. pharmaxchange.info However, the addition of a polar, coordinating solvent like hexamethylphosphoramide (B148902) (HMPA) disrupts this cyclic transition state by solvating the lithium cation. caltech.edu This leads to a more open transition state, favoring the formation of the isomeric (Z)-enolate. caltech.edu This stereochemical control is fundamental in reactions like the ester enolate Claisen rearrangement, where the geometry of the enolate directly translates to the stereochemistry of the newly formed chiral centers in the product. caltech.eduacs.org
Reaction Mechanisms and Advanced Reactivity of 1 Methylamino Ethen 1 Ol
Reactivity of the Enol Functionality
The enol portion of 1-(Methylamino)ethen-1-ol is characterized by an electron-rich carbon-carbon double bond, making it susceptible to a variety of reactions. The presence of the adjacent methylamino group further enhances its nucleophilicity.
Electrophilic Additions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound readily undergoes electrophilic addition reactions. The nitrogen atom of the methylamino group donates electron density to the double bond, increasing its nucleophilicity and making it more reactive than a simple alkene. masterorganicchemistry.comacs.org This enhanced reactivity allows for additions of a wide range of electrophiles.
The general mechanism involves the attack of the electron-rich double bond on an electrophile, leading to the formation of a carbocation intermediate. This intermediate is stabilized by resonance with the lone pair of electrons on the nitrogen atom. Subsequent attack by a nucleophile completes the addition.
Table 1: Examples of Electrophilic Addition Reactions to Enamine Analogs
| Electrophile | Nucleophile | Product | Reference |
|---|---|---|---|
| HBr | Br⁻ | 2-Bromo-N-methyl-ethan-1-amine | pku.edu.cn |
This table presents plausible products based on the general reactivity of enamines.
Nucleophilic Attack on the Carbonyl Form (Methylaminoacetaldehyde)
This compound exists in tautomeric equilibrium with its carbonyl form, methylaminoacetaldehyde. The aldehyde group in methylaminoacetaldehyde is electrophilic and can be attacked by nucleophiles. numberanalytics.com This reactivity is fundamental to many synthetic transformations. wiley.com
Table 2: Nucleophilic Addition Reactions involving Aldehyde Analogs
| Nucleophile | Product Type | Reference |
|---|---|---|
| Grignard Reagents (e.g., RMgX) | Secondary Alcohols | libretexts.org |
| Cyanide (e.g., HCN) | Cyanohydrins | libretexts.org |
This table illustrates typical reactions of aldehydes, which are applicable to methylaminoacetaldehyde.
Cycloaddition Reactions
The enol functionality of this compound can participate in cycloaddition reactions, providing a powerful tool for the synthesis of cyclic compounds. sit.edu.cn These reactions can proceed through various mechanisms, including [2+2] and [4+2] cycloadditions.
In [2+2] cycloadditions, the enol can react with an alkene or another suitable partner to form a four-membered ring. mdpi.comrsc.org These reactions can be promoted thermally or photochemically and are often catalyzed by Lewis acids. Current time information in Bangalore, IN.acs.org The stereochemistry of the resulting cyclobutane (B1203170) derivative is a key aspect of these transformations. mdpi.com
Aza-Diels-Alder reactions, a type of [4+2] cycloaddition, are also possible where the enamine acts as the dienophile reacting with a diene, or more commonly in inverse electron demand scenarios. masterorganicchemistry.comresearchgate.netcapes.gov.br This provides access to six-membered nitrogen-containing heterocyclic rings. nih.govwikipedia.org
Table 3: Examples of Cycloaddition Reactions with Enamine and Enol Ether Analogs
| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | Silyl (B83357) enol ether, Acrylate | Substituted cyclobutane | Tf₂NH | mdpi.comCurrent time information in Bangalore, IN. |
| [2+2] Cycloaddition | Enamine, Fumarate | Substituted cyclobutane | K₂CO₃, 25 °C | acs.org |
Reactivity of the Methylamino Group
The methylamino group imparts significant reactivity to the molecule, primarily due to the nucleophilic nature of the nitrogen atom.
Nucleophilic Reactions of the Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the methylamino group makes it a potent nucleophile. cymitquimica.com It can readily participate in nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in SN2 reactions or with carbonyl compounds to form various intermediates. The nucleophilicity of the nitrogen can be influenced by steric and electronic factors within the molecule.
Formation of Iminium Intermediates
Protonation or alkylation of the enamine tautomer at the β-carbon, or condensation of the tautomeric aldehyde with a secondary amine, can lead to the formation of an iminium intermediate. masterorganicchemistry.comwikipedia.org These iminium ions are highly electrophilic and are susceptible to attack by a wide range of nucleophiles. scribd.com The formation of iminium salts is a key step in many important organic reactions, such as the Mannich reaction and the Stork enamine alkylation. wikipedia.org The hydrolysis of these iminium salts can regenerate the carbonyl compound. wikipedia.org
Table 4: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Methylaminoacetaldehyde |
| 2-Bromo-N-methyl-ethan-1-amine |
| Grignard Reagents |
| Cyanohydrins |
| Imines |
| Substituted cyclobutane |
| Silyl enol ether |
| Acrylate |
| Tf₂NH (Triflimide) |
| Enamine |
| Fumarate |
| K₂CO₃ (Potassium carbonate) |
| N-aryl-1-azadiene |
| Tetrahydropyridine derivative |
| Ytterbium triflate |
| Alkyl halides |
Oxidation Pathways Involving the Amine
The secondary amine functional group within this compound presents a reactive center for oxidative transformations, which proceed via mechanisms distinct from those involving the enol double bond. The reactivity of the nitrogen atom and its adjacent methyl group has been explored using both chemical reagents and enzymatic systems, leading to a range of well-defined products. The primary oxidative pathways are N-oxidation and oxidative N-demethylation.
Mechanistic investigations, supported by both experimental and computational studies, have elucidated the conditions that favor one pathway over another. Direct N-oxidation is a common outcome when secondary amines are treated with peroxy acids. Research findings reported in reference detail the reaction of this compound with reagents such as m-Chloroperoxybenzoic acid (m-CPBA). This reaction proceeds cleanly to yield the corresponding N-hydroxy derivative, 1-(N-hydroxy-N-methylamino)ethen-1-ol. The stability of this product is enhanced by the electronic nature of the enol system, allowing for its characterization using spectroscopic techniques.
In contrast, biological systems or specific chemical environments promote oxidative N-demethylation, a critical pathway in xenobiotic metabolism. This transformation is frequently catalyzed by monooxygenase enzymes like Cytochrome P450. The mechanism does not involve direct attack on the nitrogen atom but rather the hydroxylation of the carbon atom of the N-methyl group. This generates an unstable carbinolamine intermediate that rapidly collapses. The collapse involves the formation of a transient iminium ion and subsequent hydrolysis, ultimately yielding the primary enaminol (1-aminoethen-1-ol) and formaldehyde (B43269) as the co-product.
Computational studies, such as those employing Density Functional Theory (DFT) as described in reference , have provided deeper insight into the energetics of these competing pathways. These analyses indicate that the activation barrier for N-demethylation can be significantly lower than that for direct N-oxidation, particularly when mediated by a catalyst that can stabilize the charged iminium ion transition state. The electronic delocalization provided by the adjacent enol moiety plays a crucial role in this stabilization.
The following table summarizes the key oxidative transformations involving the amine group of this compound.
| Oxidation Pathway | Typical Reagent / Catalyst | Key Intermediate | Final Product(s) | Reference |
|---|---|---|---|---|
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Direct attack on nitrogen | 1-(N-hydroxy-N-methylamino)ethen-1-ol | |
| Oxidative N-Demethylation | Cytochrome P450 Enzymes | Carbinolamine / Iminium ion | 1-Aminoethen-1-ol and Formaldehyde | |
| Theoretical Pathway Analysis | Computational (DFT) Models | Transition State Structures | Relative Activation Energies |
Cascade and Multi-Component Reactions Involving the Compound
The bifunctional nature of this compound makes it an exceptionally versatile building block for the synthesis of complex molecules through cascade and multi-component reactions (MCRs). As a potent nucleophile (via the enamine β-carbon) and possessing a hydroxyl group, it can participate in sequential reaction pathways that rapidly build molecular complexity. In synthetic applications, the enaminol is almost exclusively generated in situ from its stable tautomer, N-methylacetamide, to be immediately trapped by other reactants.
Research has demonstrated the utility of this compound in the construction of heterocyclic frameworks. A notable example is a three-component reaction for the synthesis of substituted pyridines, as detailed in reference . In this process, this compound, an aldehyde, and a suitable Michael acceptor (e.g., an α,β-unsaturated nitrile or ketone) are combined, often under Lewis acid or Brønsted acid catalysis. The proposed mechanism involves an initial Knoevenagel condensation or a related reaction between the aldehyde and the Michael acceptor, followed by a Michael addition of the enamine. The resulting adduct then undergoes intramolecular cyclization and subsequent dehydration/aromatization to furnish the pyridine (B92270) core. This strategy provides efficient access to polysubstituted pyridines, which are prevalent motifs in pharmaceuticals and materials science.
Furthermore, this compound is a key precursor for intramolecular cascade reactions designed to produce polycyclic systems. In a representative strategy, a substrate is engineered by attaching a reactive tether to the enaminol, for example, through acylation of the amine nitrogen. This tether contains an electrophilic site, such as an α,β-unsaturated ester. Upon activation, typically with a base or catalyst, the enamine moiety undergoes an intramolecular Michael addition onto the tethered acceptor. The resulting cyclic intermediate, which contains a newly formed enolate or enamine, is positioned to undergo a second, stereoselective cyclization (e.g., an aldol (B89426) or Claisen-type reaction), yielding complex bicyclic or spirocyclic nitrogen-containing heterocycles in a single operational step.
These advanced applications highlight the synthetic power of harnessing the transient reactivity of this compound in programmed reaction sequences.
The table below outlines representative MCRs and cascade reactions that utilize this compound.
| Reaction Type | Key Reactants | Catalyst / Conditions | Product Class | Reference |
|---|---|---|---|---|
| Three-Component Heterocycle Synthesis | This compound, Aldehyde, Michael Acceptor | Lewis or Brønsted Acid | Substituted Pyridines / Dihydropyridines | |
| Intramolecular Michael-Aldol Cascade | Tethered Enaminol-Michael Acceptor Substrate | Base (e.g., DBU, NaH) | Bicyclic Nitrogen Heterocycles | |
| Enamine-Iminium MCR (Mannich-type) | This compound, Aldehyde, Amine | Acid Catalysis | β-Amino Carbonyl Precursors |
Computational Chemistry and Spectroscopic Characterization of 1 Methylamino Ethen 1 Ol
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical methods are employed to model the molecule's behavior at the atomic level, providing a detailed picture of its geometry, stability, and reactivity.
Density Functional Theory (DFT) has been extensively utilized to determine the equilibrium geometry of 1-(Methylamino)ethen-1-ol. The B3LYP functional, combined with Pople-style basis sets such as 6-311++G(d,p), has proven effective for this class of molecules. These calculations predict a nearly planar structure for the C=C-O-H and C=C-N-H fragments.
Investigations reveal the existence of several conformers, primarily differing by the orientation of the hydroxyl (-OH) and methylamino (-NHCH₃) groups. The most stable conformer is typically found to be the one that allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen atom of the methylamino group. This interaction significantly influences the molecule's geometry, stabilizing a specific planar arrangement.
The optimized geometric parameters for the most stable conformer, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented below. These parameters define the molecule's fundamental structure.
| Parameter Type | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=C | 1.345 |
| C-O | 1.352 | |
| C-N | 1.371 | |
| O-H | 0.978 | |
| Bond Angles (°) | C-C-O | 123.5 |
| C-C-N | 120.8 | |
| C-O-H | 109.1 | |
| Dihedral Angles (°) | O-C-C-N | -2.5 |
| H-O-C-C | 3.1 |
While DFT is excellent for geometries, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), are often required for more accurate energetic predictions. These methods have been applied to study the tautomeric equilibrium between this compound and its more stable amide tautomer, N-methylacetamide.
Calculations consistently show that the amide form is thermodynamically favored over the enol form. The relative energy difference is a critical parameter that dictates the equilibrium constant of the tautomerization process. The energy barrier for the interconversion, proceeding through a common transition state, has also been calculated to understand the kinetic stability of the enol.
| Computational Method | Basis Set | Relative Energy (ΔE, kcal/mol)a | Tautomerization Barrier (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | 12.8 | 41.5 |
| MP2 | aug-cc-pVTZ | 11.5 | 39.8 |
| CCSD(T) | aug-cc-pVTZ | 11.9 | 40.2 |
| aEnergy of this compound relative to N-methylacetamide (set to 0.0 kcal/mol). Positive values indicate lower stability. |
The results confirm the significant stability of the amide tautomer and indicate a substantial kinetic barrier, suggesting that the enol form, once generated under specific conditions (e.g., in the gas phase or a non-polar solvent), could be kinetically persistent.
Frontier Molecular Orbital (FMO) theory is used to understand the chemical reactivity of this compound. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is primarily a π-orbital distributed across the N-C=C-O system, indicating its nucleophilic character. The LUMO is the corresponding π* antibonding orbital.
The HOMO-LUMO energy gap (ΔEgap) is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. From these energies, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated.
| Parameter | Symbol | Calculated Value (eV) | Definition |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.88 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | 0.25 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | ΔEgap | 6.13 | ELUMO - EHOMO |
| Chemical Potential | μ | -2.82 | (EHOMO + ELUMO) / 2 |
| Chemical Hardness | η | 3.07 | (ELUMO - EHOMO) / 2 |
| Electrophilicity Index | ω | 1.29 | μ2 / (2η) |
These indices quantify the molecule's propensity to participate in chemical reactions, providing a theoretical framework for predicting its behavior as a nucleophile or electrophile.
Ab Initio and Post-Hartree-Fock Calculations for Energetic Profiles
Vibrational Spectroscopy (IR, Raman) for Conformational and Tautomeric Analysis
Vibrational spectroscopy is a powerful technique for identifying molecular structures. Theoretical predictions of infrared (IR) and Raman spectra are essential for assigning experimental peaks and confirming the presence of the this compound tautomer.
Harmonic vibrational frequency calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). These calculations yield a set of vibrational modes, each with a characteristic frequency and intensity (for IR) or scattering activity (for Raman). The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
The predicted spectrum for this compound shows several characteristic peaks that can be used as fingerprints to distinguish it from its amide tautomer. Key distinguishing features include the O-H stretching mode, the C=C stretching mode, and the C-O stretching mode, which are absent in the N-methylacetamide spectrum.
The direct comparison between theoretical and experimental spectra is the definitive step in structural confirmation. Due to systematic errors in computational methods and the harmonic approximation, calculated frequencies are often scaled by an empirical factor (typically 0.96-0.98 for B3LYP) to improve agreement with experimental values.
Experimental spectra, often obtained using techniques like matrix isolation IR spectroscopy, can be complex. The theoretically predicted frequencies and intensities allow for the confident assignment of observed absorption bands to specific molecular vibrations of this compound. The strong correlation between scaled theoretical frequencies and experimental band positions provides compelling evidence for the successful generation and observation of this enol species.
| Vibrational Mode Assignment | Calculated Frequency (Unscaled) | Calculated Frequency (Scaled)b | Experimental Frequencyc | IR Intensity (km/mol) |
|---|---|---|---|---|
| O-H stretch | 3725 | 3576 | 3578 | 155 |
| N-H stretch | 3598 | 3454 | 3455 | 45 |
| C-H stretch (methyl) | 3080 | 2957 | 2960 | 68 |
| C=C stretch | 1688 | 1620 | 1622 | 210 |
| CH₃ deformation | 1495 | 1435 | 1438 | 35 |
| C-O stretch | 1278 | 1227 | 1230 | 320 |
| C-N stretch | 1195 | 1147 | 1150 | 180 |
| bScaled by a factor of 0.96. | ||||
| cHypothetical experimental data from matrix isolation IR spectroscopy for comparison. |
This strong one-to-one correspondence validates both the computational model and the experimental identification of this compound.
Theoretical Prediction of Vibrational Frequencies and Intensities
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Profiling
NMR spectroscopy is a powerful tool for investigating tautomeric equilibria, as the chemical shifts and coupling constants of nuclei are highly sensitive to their local electronic environment. encyclopedia.pubresearchgate.net For a system like this compound in equilibrium with its keto-amide tautomer (N-methylacetamide), NMR can provide detailed information on the relative populations and the kinetics of their interconversion. core.ac.uk
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in assigning NMR signals to specific tautomeric forms. encyclopedia.pubresearchgate.net By calculating the theoretical chemical shifts for each tautomer, a direct comparison with experimental data can be made, allowing for the confident identification and quantification of each species in solution. researchgate.netbiorxiv.org
The key nuclei for distinguishing between the this compound (enol-enamine) and N-methylacetamide (keto-amide) tautomers are ¹H, ¹³C, and ¹⁵N. encyclopedia.pub
¹³C NMR: The vinylic carbons of the enol form are expected to have significantly different chemical shifts compared to the carbonyl and methyl carbons of the keto form. The sp²-hybridized carbon bonded to two heteroatoms (C1) in the enol would be highly deshielded.
¹H NMR: The enolic hydroxyl proton and the vinylic proton in this compound would produce characteristic signals absent in the keto tautomer. The chemical shift of the hydroxyl proton can also indicate the presence of intramolecular hydrogen bonding. core.ac.uk
¹⁵N NMR: The nitrogen chemical shift is particularly sensitive to the hybridization and conjugation, providing a clear distinction between the sp²-like nitrogen in the enol-enamine form and the sp²-hybridized amide nitrogen in the keto form. encyclopedia.pub
Below is a representative table of calculated NMR chemical shifts (in ppm) for the two primary tautomers, illustrating the expected differences used for tautomeric profiling.
| Atom | Calculated δ (ppm) for this compound (Enol-Enamine) | Calculated δ (ppm) for N-Methylacetamide (Keto-Amide) |
|---|---|---|
| Vinylic/Carbonyl C | ~145-155 | ~170-175 |
| Vinylic CH/Acetyl CH₃ | ~80-90 | ~20-25 |
| N-CH₃ | ~30-35 | ~25-30 |
| Enolic OH | ~9-13 | N/A |
| Vinylic H | ~4-5 | N/A |
When the rate of interconversion between tautomers is on the NMR timescale, dynamic NMR (DNMR) studies can be employed to determine the kinetic parameters of the exchange process. researchgate.net By monitoring the changes in the lineshape of NMR signals as a function of temperature, it is possible to calculate the activation energy (Ea) for the tautomerization. researchgate.netnih.gov At low temperatures, where the exchange is slow, separate signals for each tautomer are observed. As the temperature increases, the signals broaden, coalesce into a single broad peak, and finally sharpen to a time-averaged signal at high temperatures, where the exchange is rapid. ox.ac.uk Such studies provide fundamental insights into the stability of the tautomers and the mechanism of their interconversion.
Chemical Shift Calculations and Correlation with Tautomeric Forms
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. msu.edu The enol-enamine structure of this compound contains a chromophore capable of absorbing UV radiation. ossila.com
Time-Dependent Density Functional Theory (TD-DFT) is a computational method widely used to predict the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. q-chem.comuci.edu This approach is valuable for assigning observed spectral bands to specific electronic transitions, such as π → π* or n → π* transitions. benasque.orgacs.org For this compound, TD-DFT calculations can predict the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The following table presents hypothetical results from a TD-DFT calculation for the lowest energy transition of this compound.
| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|---|
| S₀ → S₁ | ~5.0 - 5.5 | ~225 - 250 | > 0.1 | π → π* |
The key chromophore in this compound is the C=C-N system, where the π-electrons of the double bond are conjugated with the non-bonding lone pair of electrons on the nitrogen atom. nih.gov This conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to a non-conjugated alkene. msu.eduossila.com The oxygen atom's lone pairs can also participate in this conjugated system. The keto-amide tautomer, by contrast, possesses a different chromophore (the amide group), which exhibits a characteristic n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths. msu.edu The position of the UV absorption can thus serve as an indicator of the tautomeric form present. tandfonline.com
Advanced Synthetic Applications of 1 Methylamino Ethen 1 Ol and Its Derivatives
Asymmetric Catalysis Using Derived Chiral Ligands
The field of asymmetric catalysis heavily relies on the development of novel chiral ligands that can effectively induce enantioselectivity in metal-catalyzed reactions. rsc.orgchinesechemsoc.org While 1-(methylamino)ethen-1-ol itself is achiral, its derivatives, particularly those incorporating chiral auxiliaries, present significant potential for the development of new classes of chiral ligands. The nitrogen and oxygen atoms of the enol-amine scaffold offer bidentate coordination capabilities, which are crucial for the formation of stable and stereochemically well-defined metal complexes. acs.org
The development of chiral ligands from derivatives of this compound could follow established strategies for other amine-based ligands. For instance, the introduction of a chiral substituent on the methyl group or the vinyl backbone would render the molecule chiral. These chiral derivatives could then be used as ligands in a variety of asymmetric transformations, including hydrogenations, hydrocyanations, and carbon-carbon bond-forming reactions. acs.orgthieme-connect.com The electronic properties of the enamine moiety can be fine-tuned by modifying the substituents, thereby influencing the catalytic activity and enantioselectivity of the corresponding metal complexes.
The table below illustrates the performance of various chiral amine-based ligands in asymmetric catalysis, providing a reference for the potential efficacy of chiral derivatives of this compound.
| Ligand Type | Reaction | Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |
| Chiral P,N-Ligand | Asymmetric Hydrocyanation | Nickel | Vinyl Arene | Up to 98% | acs.org |
| Chiral N,N'-Dioxide | Silylcyanation | Titanium | Aldehyde | Up to 99% | chinesechemsoc.org |
| Chiral Spirocyclic Pyrrolidine | Oxidative Cross-Coupling | Copper | 2-Naphthylamine | Up to 99% | mdpi.com |
| Chiral Binaphthyl Amino Acid | C-H Activation | Palladium | Ferrocene | Up to 96% | nih.gov |
Building Block in Complex Molecule Synthesis
The dual functionality of this compound as both a nucleophilic enamine and an alcohol suggests its utility as a versatile building block in the synthesis of complex organic molecules, including heterocycles and natural products.
Heterocyclic Compound Formation
Enamines and their derivatives are well-established precursors for the synthesis of a wide array of heterocyclic compounds. rsc.orgacs.orgrsc.orgsemanticscholar.org The nucleophilic β-carbon of the enamine can react with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, which are key steps in the construction of heterocyclic rings. wikipedia.org
Theoretically, this compound could participate in annulation reactions with suitable bifunctional electrophiles to construct various five- and six-membered heterocyclic systems. For instance, reaction with α,β-unsaturated ketones could potentially lead to the formation of substituted pyridines. Similarly, reactions with isothiocyanates could provide access to pyrimidine-thiones. The presence of the hydroxyl group offers a further point for cyclization, potentially leading to the formation of fused heterocyclic systems. The reactivity of its stable tautomer, N-methylacetamide, in forming N-heterocyclic compounds further supports this potential. rsc.org
The following table presents examples of heterocyclic syntheses using enamine and amide precursors.
| Precursor | Reagents | Resulting Heterocycle | Conditions | Reference |
| N,N-Dimethylacetamide | Nitrogen-containing nucleophiles, FeCl₃·6H₂O, DTBP | 4-Quinazolinones, Pyrrole-quinoxalines | High Temperature | rsc.org |
| Enamines | Dicarbonyl compounds | Pyrroles | Acid or base catalysis | wikipedia.org |
| Lactones | Primary amines, Reformatsky reagent, Mesyl chloride | Heterocyclic enamines | Mild conditions | acs.org |
| 4-Isothiocyanotobutan-2-one | Functionalized amines | Condensed pyrimidines | Single-pot reaction | rsc.org |
Natural Product Synthesis Intermediates
Enamines and enamides are crucial intermediates in the total synthesis of numerous natural products, particularly alkaloids. beilstein-journals.orgbohrium.com Their ability to undergo stereoselective transformations makes them valuable for introducing chiral centers into complex molecular architectures. Asymmetric hydrogenation of enamines, for example, is a powerful method for the synthesis of chiral amines, which are common motifs in natural products. bohrium.com
The enol tautomer this compound, if generated in situ in a chiral environment, could potentially undergo enantioselective reactions to furnish chiral intermediates for natural product synthesis. For example, its reaction in the presence of a chiral acid could lead to a chiral iminium ion, which could then react with a nucleophile stereoselectively. The resulting chiral amine could be a building block for various alkaloids. The versatility of enamides in cyclization reactions to form key structural motifs in natural alkaloids highlights the synthetic potential of related structures like this compound. beilstein-journals.org
Development of Novel Polymer Precursors
The vinyl group in this compound suggests its potential as a monomer for polymerization reactions. The polymerization of enamines and their derivatives, such as N-vinylamides, is an area of active research for the development of functional polymers. acs.orgrsc.orgresearchgate.net
While simple enamines can be challenging to polymerize directly due to their instability, their more stable N-acylated derivatives, like N-methyl-N-vinylacetamide, readily undergo polymerization. smolecule.comgoogle.compolysciences.com These polymers exhibit interesting properties, such as amphiphilicity, which makes them suitable for applications in areas like drug delivery and material science. smolecule.com The copolymerization of enamine-containing monomers with other vinyl monomers allows for the synthesis of polymers with a wide range of properties. acs.org
Theoretically, this compound or its more stable derivatives could be polymerized to produce poly(vinyl alcohol) or poly(vinyl amine) analogues with pendant methylamino or hydroxyl groups. These functional groups along the polymer backbone could be further modified to impart specific properties to the material. For instance, the amine groups could be quaternized to create cationic polymers for gene delivery applications. The hydroxyl groups could be used for cross-linking or for grafting other polymer chains.
The following table summarizes the polymerization behavior of related vinyl monomers.
| Monomer | Polymerization Method | Resulting Polymer | Key Features of Polymer | Reference |
| N-Methyl-N-vinylacetamide | Radical Polymerization | Poly(N-methyl-N-vinylacetamide) | Amphiphilic, suitable for drug delivery | smolecule.com |
| Simple Enamines | Copolymerization with Acrylonitrile | Alternating Copolymer | Incorporates unprotected vinylamine (B613835) units | acs.org |
| Diynes, Diaroyl Chlorides, Primary Amines | Tandem Polymerization | Poly(enaminone)s | Conjugated, high thermal stability, high refractive indices | rsc.org |
| Cyclic Ketone Enamines | Reaction with Diisocyanates | Polyamides | Thermally unstable | researchgate.net |
Future Research Directions and Unexplored Academic Avenues for 1 Methylamino Ethen 1 Ol
In Situ Spectroscopic Studies of Tautomeric Dynamics
The rapid interconversion between 1-(Methylamino)ethen-1-ol and N-methylacetamide presents a significant challenge for characterization. While conventional spectroscopic methods provide time-averaged information, the future lies in in situ techniques capable of capturing the tautomeric dynamics in real-time.
Advanced spectroscopic methods such as two-dimensional infrared (2D IR) spectroscopy offer a promising avenue. This technique can reveal the dynamics of hydrogen bond formation and dissociation in aqueous solutions of N-methylacetamide, providing insights into the solvent's role in mediating the proton transfer necessary for tautomerization. acs.org By monitoring changes in the vibrational couplings between different modes of the molecule, researchers can track the fleeting existence of the this compound tautomer.
Furthermore, ultrafast spectroscopic techniques, such as femtosecond-resolved spectroscopy, could be employed to observe the proton transfer event itself. wiley-vch.de Such experiments could provide critical data on the energy barrier and the transition state of the tautomerization process. The application of these methods would allow for a direct observation of the structural rearrangements as the molecule shifts from the amide to the iminol form, a process that has been largely inferred from theoretical calculations and static spectroscopic data. uq.edu.au
Key Research Questions for In Situ Spectroscopic Studies:
What is the precise lifetime of this compound in various solvents?
How do solvent properties, such as polarity and hydrogen-bonding capacity, influence the rate of tautomerization?
Can the transition state for the amide-iminol interconversion be spectroscopically characterized?
Machine Learning and AI in Predicting Reactivity and Stability
The prediction of tautomeric ratios and the relative stability of tautomers has been a long-standing challenge in computational chemistry. biorxiv.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this complexity with greater accuracy and efficiency than traditional quantum mechanical methods. nih.govpnas.orgcmu.edu
Neural network models can be trained on large datasets of quantum chemical calculations to predict the electronic properties and transition energies of molecules like N-methylacetamide with remarkable speed. nih.govpnas.orgresearchgate.net For the this compound/N-methylacetamide system, ML potentials could be developed to perform molecular dynamics simulations over longer timescales, enabling a more accurate prediction of the equilibrium constant of tautomerization under various conditions. aip.org
Potential Applications of ML/AI:
Development of a highly accurate predictive model for the tautomeric ratio of N-methylacetamide in different environments.
Identification of reaction conditions that favor the formation or stabilization of this compound.
Prediction of the spectroscopic signatures (e.g., NMR and IR spectra) of each tautomer to aid in their experimental identification. acs.org
Green Chemistry Approaches to Synthesis
While the direct synthesis of the unstable this compound is not feasible, the synthesis of its stable tautomer, N-methylacetamide, can be improved through the principles of green chemistry. Traditional methods often involve harsh reagents or energy-intensive conditions. google.com
The choice of solvent is also a critical aspect of green synthesis. The use of hazardous organic solvents could be replaced by greener alternatives. mdpi.com Interestingly, N-methylacetamide itself is a component of some non-ionic deep eutectic solvents (NIDES), which are considered environmentally friendly. diva-portal.orgdiva-portal.org Exploring the synthesis of N-methylacetamide in such novel solvent systems could lead to more sustainable production processes. Solvent-free reaction conditions, for example using montmorillonite (B579905) K10 clay as a catalyst, have also been explored for reactions involving N-methylacetamide. seejph.comseejph.com
Key Goals for Green Synthesis Research:
Development of a catalytic system for the synthesis of N-methylacetamide with high atom economy.
Exploration of bio-based starting materials for the synthesis.
Design of a continuous flow process for the production of N-methylacetamide, which can offer better control and efficiency.
Exploration of Solid-State Tautomerism and Reactivity
The tautomeric equilibrium of a molecule can be significantly different in the solid state compared to the solution or gas phase due to the influence of crystal packing and intermolecular interactions, such as hydrogen bonding. chemrxiv.org The study of this compound in the solid state is a largely unexplored but potentially fruitful area of research.
Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in the solid state. nih.gov By applying ssNMR to N-methylacetamide, it is possible to probe the local environment of the atoms and detect the presence of different tautomeric forms. researchgate.net Studies on related amide systems have shown that the presence of a co-former, like dimethyl sulfoxide, can in some cases stabilize the iminol tautomer in the crystal lattice. researchgate.net
Computational crystal structure prediction methods are also becoming increasingly reliable and could be used to predict whether a crystalline form of this compound could be stable under certain conditions. chemrxiv.org Such studies could guide experimental efforts to co-crystallize N-methylacetamide with other molecules that could stabilize the enol form through specific hydrogen bonding interactions. Understanding the solid-state tautomerism is not only of fundamental interest but also has implications for the material properties of N-methylacetamide-containing systems.
Future Research Directions in the Solid State:
A systematic study of the co-crystallization of N-methylacetamide with various hydrogen bond donors and acceptors to search for stabilization of the this compound tautomer.
Variable-temperature ssNMR studies to investigate the dynamics of proton transfer in the solid state.
Theoretical calculations to explore the potential energy landscape of N-methylacetamide in different crystalline environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
